molecular formula C17H17N5O6Se B1347121 Se-(p-Nitrobenzyl)-6-selenoinosine CAS No. 40144-12-5

Se-(p-Nitrobenzyl)-6-selenoinosine

Cat. No. B1347121
CAS RN: 40144-12-5
M. Wt: 466.3 g/mol
InChI Key: XCNANXPIYMOXKW-UHFFFAOYSA-N
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Description

“Se-(p-Nitrobenzyl)-6-selenoinosine” seems to be a compound that contains a seleno group (Se), a p-nitrobenzyl group, and is likely related to inosine, a nucleoside that plays a role in the biosynthesis of purine nucleotides .


Chemical Reactions Analysis

Again, specific reactions involving “Se-(p-Nitrobenzyl)-6-selenoinosine” are not available. But nitrobenzyl compounds are often used in the synthesis of pharmaceuticals and can participate in a variety of chemical reactions .

Scientific Research Applications

Antioxidant Properties and Selenium Enzyme Mimics

Selenium compounds, including organoselenium derivatives, exhibit significant antioxidant potential, which is crucial for protecting against oxidative stress linked to various diseases. The study by Victoria et al. (2013) on (R)-Se-aryl thiazolidine-4-carboselenoate, a related organoselenium compound, demonstrated promising antioxidant activity through several in vitro assays. This highlights the potential of selenium compounds, including Se-(p-Nitrobenzyl)-6-selenoinosine, for research into synthetic antioxidants and protection against oxidative diseases (Victoria et al., 2013).

Prodrug Development and Stability

The study of protecting groups for cysteine and selenocysteine in peptide synthesis, as investigated by Muttenthaler et al. (2010), can provide insights into the development and stability of Se-(p-Nitrobenzyl)-6-selenoinosine as a potential prodrug. The research demonstrated the stability of the p-nitrobenzyl group during peptide synthesis, suggesting its utility in developing stable seleno-containing drugs (Muttenthaler et al., 2010).

Nucleoside Transport Proteins Inhibition

Research by Tromp et al. (2005) on the inhibition of nucleoside transport proteins by alkylamine-substituted purines, including compounds with nitrobenzylthioinosine (NBTI) derivatives, is relevant to understanding the potential biochemical interactions of Se-(p-Nitrobenzyl)-6-selenoinosine. This research could guide studies into the modulation of nucleoside transporters, with implications for cancer therapy and other diseases (Tromp et al., 2005).

Reductive Carbonylation and Cyclic Compound Synthesis

The selenium-catalyzed reductive carbonylation of aromatic nitro compounds to form cyclic carbamates, as reported by Nishiyama et al. (2004), illustrates the potential of selenium in synthetic chemistry. This study may provide a foundation for exploring Se-(p-Nitrobenzyl)-6-selenoinosine in similar synthetic applications, demonstrating the versatility of selenium in facilitating complex chemical transformations (Nishiyama et al., 2004).

Future Directions

The future directions for research on “Se-(p-Nitrobenzyl)-6-selenoinosine” would likely depend on the results of initial studies on its properties and potential applications. Given the components of the compound, it could be of interest in fields like medicinal chemistry or biochemistry .

properties

IUPAC Name

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6Se/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNANXPIYMOXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305348
Record name Se-(p-Nitrobenzyl)-6-selenoinosine
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URL https://comptox.epa.gov/dashboard/DTXSID80305348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Se-(p-Nitrobenzyl)-6-selenoinosine

CAS RN

40144-12-5
Record name NSC170362
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Record name Se-(p-Nitrobenzyl)-6-selenoinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Se-(p-Nitrobenzyl)-6-selenoinosine
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